8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Overview
Description
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound that has attracted interest due to its structural complexity and potential for diverse chemical reactivity. Its study encompasses the synthesis of novel quinoline derivatives, exploration of their molecular structure, and understanding their unique chemical and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, solid-phase synthesis, and catalyst-mediated transformations. For instance, the synthesis of spiroquinazolines and pyranopyrimidinones demonstrates the versatility of quinoline synthesis strategies, utilizing base-mediated tandem reactions including C-arylation followed by cyclization (Pospíšilová, Krchňák, & Schütznerová, 2018). Moreover, catalyst-free synthesis methods have been developed for substituted pyridin-2-yl and quinolin-2-yl carbamates, highlighting environmentally friendly techniques in quinoline chemistry (Kasatkina, Geyl, Baykov, Boyarskaya, & Boyarskiy, 2021).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives reveals diverse coordination compounds and complex architectures. For example, mixed-ligand coordination compounds involving quinoline demonstrate supramolecular structures with extended 2-D architectures, analyzed through single-crystal X-ray analysis and DFT studies (Eftekhar et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including redox-annulations and cross-dehydrogenative coupling, highlighting their reactivity towards forming complex heterocyclic compounds. The C-H functionalization of cyclic amines exemplifies the reactivity of quinoline derivatives in synthesizing pyrrolines and pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as luminescence, are of significant interest. Synthesis and spectral-luminescence properties studies show that alkyl derivatives of 2-styryl-8-hydroxyquinoline possess high quantum yield, demonstrating the potential for applications in materials science (Mikhailov, Svetlichnyi, Burov, Revinskii, Dushenko, & Minkin, 2015).
Chemical Properties Analysis
The chemical properties of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid derivatives, including their reactivity in cycloaddition reactions and potential for forming spirocyclic compounds, underscore the versatility of these compounds. Polar [3 + 2] cycloaddition reactions with electrophilically activated heteroaromatic N-ylides illustrate the synthetic utility of these derivatives in creating complex molecular architectures (Mokhtari, Seifi, Saheb, & Sheibani, 2015).
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid have been a subject of study, aiming to explore their chemical properties and potential applications. For instance, Najafi et al. (2011) reported the synthesis of a related compound, where the SnIV atom in the anion is N,O-chelated by a pyridine-2-carboxylate in a cis-SnNOCl4 octahedral geometry, highlighting the structural intricacies of such compounds (Najafi, Amini, & Ng, 2011). Similarly, Le et al. (2019) explored the use of 1-aminopyridinium ylides as monodentate directing groups for sp3 C-H bond functionalization in carboxylic acid derivatives, demonstrating the versatility of pyridine derivatives in organic synthesis (Le, Nguyen, & Daugulis, 2019).
Photoluminescent Properties
Compounds containing pyridine and quinoline moieties, such as 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid, have been investigated for their photoluminescent properties. Mikhailov et al. (2015) studied the condensation of 2-methylquinolines with 4-pyridinecarboxaldehyde, which led to the synthesis of compounds with blue-green luminescence, indicating potential applications in materials science and optoelectronics (Mikhailov et al., 2015).
Coordination Polymers and Catalysis
The creation of coordination polymers using ligands derived from quinoline and pyridine has been of interest due to their unique structural features and potential catalytic activities. Twaróg et al. (2020) reported the synthesis of a copper(II) coordination polymer using 2-(pyridin-4-yl)quinoline-4-carboxylic acid as a ligand, showcasing the compound's ability to form extended networks with potential applications in catalysis and material science (Twaróg, Hołyńska, & Kochel, 2020).
Antimicrobial Activities
The antimicrobial properties of pyridine-2-carboxylic acid derivatives have been explored, with studies indicating their effectiveness against various bacteria and fungi. Tamer et al. (2018) characterized picolinic acid and its derivatives, demonstrating their antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Tamer et al., 2018).
properties
IUPAC Name |
8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXAIJJVNVWYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396677 | |
Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
CAS RN |
107027-35-0 | |
Record name | 8-Methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107027-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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